molecular formula C18H37NO2S B14239480 N-(2-Hydroxyethyl)-16-sulfanylhexadecanamide CAS No. 226381-45-9

N-(2-Hydroxyethyl)-16-sulfanylhexadecanamide

Cat. No.: B14239480
CAS No.: 226381-45-9
M. Wt: 331.6 g/mol
InChI Key: HPFIVOVUFBMIIK-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-16-sulfanylhexadecanamide is a chemical compound with a unique structure that includes a hydroxyethyl group and a sulfanylhexadecanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-16-sulfanylhexadecanamide typically involves the reaction of 16-sulfanylhexadecanoic acid with ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-16-sulfanylhexadecanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Hydroxyethyl)-16-sulfanylhexadecanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cellular signaling pathways.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-16-sulfanylhexadecanamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, influencing various biochemical pathways. The hydroxyethyl group may play a role in binding to target proteins, while the sulfanylhexadecanamide chain can affect the compound’s overall bioavailability and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)hexadecanamide
  • N-(2-Hydroxyethyl)octadecanamide
  • N-(2-Hydroxyethyl)decanamide

Uniqueness

N-(2-Hydroxyethyl)-16-sulfanylhexadecanamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

CAS No.

226381-45-9

Molecular Formula

C18H37NO2S

Molecular Weight

331.6 g/mol

IUPAC Name

N-(2-hydroxyethyl)-16-sulfanylhexadecanamide

InChI

InChI=1S/C18H37NO2S/c20-16-15-19-18(21)14-12-10-8-6-4-2-1-3-5-7-9-11-13-17-22/h20,22H,1-17H2,(H,19,21)

InChI Key

HPFIVOVUFBMIIK-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCC(=O)NCCO)CCCCCCCS

Origin of Product

United States

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